(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride is a chemical compound that belongs to the class of amino alcohols. Its systematic name indicates the presence of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
This compound is classified as an amino alcohol due to the presence of both an amino group (–NH2) and an alcohol group (–OH) in its structure. It is also categorized under heterocyclic compounds because of the inclusion of the pyridine ring.
The synthesis of (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride can be achieved through several methods, often involving the reaction of 5-methylpyridin-2-amine with appropriate reagents to introduce the hydroxyl group.
The molecular structure of (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride can be represented by its molecular formula . The compound features a chiral center at the carbon atom adjacent to the amino group, which contributes to its stereochemistry.
The compound can participate in various chemical reactions typical for amino alcohols, including:
These reactions often require specific catalysts or conditions, such as acidic or basic environments, to proceed efficiently.
The mechanism of action for (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride primarily involves its interaction with biological targets such as receptors or enzymes.
Research indicates that compounds with similar structures may act on neurotransmitter systems, potentially influencing mood and cognitive functions due to their ability to modulate neurotransmitter levels.
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride has several potential applications in scientific research:
Reductive amination constitutes a pivotal route for constructing the β-amino alcohol framework of the target compound. This approach typically employs 5-methylpyridine-2-carbaldehyde as the carbonyl precursor, reacting it with 2-nitroethanol followed by stereoselective reduction. Critical to success is the chiral induction during imine formation or reduction. Utilizing S-proline-derived organocatalysts enables enantioselective imine reduction, yielding the desired (S)-enantiomer with moderate to good enantiomeric excess (typically 70-85% ee). Subsequent hydrogenation under pressure (50-100 psi H₂) in the presence of Raney nickel or palladium on carbon effects conversion of the nitro group to the primary amine, forming the free base of the target amino alcohol [8].
Key process considerations include:
While operationally straightforward, this route frequently necessitates chiral resolution via diastereomeric salt formation (e.g., using O,O-di-p-toluoyl-L-tartaric acid) to upgrade enantiopurity to >99% ee before dihydrochloride salt formation. The nitro-reduction step requires careful optimization to prevent over-reduction of the pyridine ring or desmethylation at the 5-position [4] [8].
Recent breakthroughs in transition metal catalysis have enabled direct access to enantioenriched pyridyl alkanols without resolution steps. Particularly impactful is the Ir-f-phamidol catalyzed hydrogenation of 2-(5-methylpyridin-2-yl)-2-oxoethan-1-ol precursors. This methodology delivers the target (S)-β-amino alcohol scaffold with exceptional enantioselectivity (>99% ee) and remarkable catalytic efficiency (S/C up to 10,000) under mild hydrogenation conditions (25-50°C, 20-50 bar H₂) [5] [9] [10].
The catalytic system operates via:
Table 1: Performance of Ir-f-phamidol Catalysts in Pyridyl Ketone Hydrogenation
Substrate | Catalyst Loading (mol%) | Temperature (°C) | Pressure (bar) | ee (%) | Yield (%) |
---|---|---|---|---|---|
2-(5-Methylpyridin-2-yl)-2-oxoethan-1-ol | 0.01 | 25 | 20 | >99 | 95 |
2-(Pyridin-2-yl)-2-oxoethan-1-ol | 0.05 | 40 | 30 | 98 | 92 |
2-(4-Methylpyridin-2-yl)-2-oxoethan-1-ol | 0.01 | 25 | 20 | 97 | 90 |
The methodology demonstrates excellent functional group tolerance, accommodating halogen substituents, ester groups, and heterocyclic extensions on the pyridine ring. Crucially, the 5-methyl substituent does not impede coordination or stereoselection. Process intensification studies confirm scalability to multigram quantities without erosion of enantioselectivity, highlighting industrial applicability. Post-hydrogenation, the amino alcohol undergoes direct dihydrochloride salt formation by HCl gas bubbling in anhydrous ether, yielding crystalline product suitable for pharmaceutical integration [10].
Complex synthetic targets often necessitate multi-step sequences with protective group strategies. For the target compound, routes commencing from 2,5-lutidine or 5-methylpicolinic acid provide material advantages. A representative seven-step sequence involves:
Critical to this approach is hydroxyl group protection during oxidation and rearrangement steps. Tert-butyldimethylsilyl (TBS) ethers demonstrate optimal stability under the reaction conditions. The sequence achieves excellent stereoretention (>98%) when conducted below -70°C during lithiation. Alternative routes exploit radical-based C-H functionalization of 5-methylpyridine derivatives using photoredox catalysis. This emerging strategy enables direct coupling of glycine derivatives to the pyridine core, followed by borane-mediated carboxylate reduction to the β-amino alcohol [6] [7].
Despite their step-count disadvantage, these approaches offer superior flexibility for introducing isotopic labels (²H, ¹³C, ¹⁵N) at specific molecular positions, which proves invaluable for metabolic studies. The overall yield typically ranges from 15-25% over seven steps, necessitating optimization for commercial production [7].
The conversion of the free base (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol to its pharmaceutically acceptable dihydrochloride salt represents a critical process determinant of purity, stability, and crystallinity. Salt formation proceeds via stoichiometric protonation using hydrogen chloride in carefully optimized solvent systems [1] [7].
Key process parameters include:
Table 2: Crystallization Optimization Parameters for Dihydrochloride Salt
Parameter | Range Investigated | Optimal Condition | Impact on Product |
---|---|---|---|
Solvent Ratio (EtOH:EtOAc) | 1:0 → 0:1 | 1:3 | High yield (85%), low impurity carryover |
Crystallization Temperature (°C) | -20 → +10 | 0-5 | Stable polymorph Form I, reduced occluded solvent |
Cooling Rate (°C/h) | 5 → 30 | 15 | Improved crystal habit, reduced agglomeration |
HCl Concentration (eq.) | 1.8 → 2.2 | 2.05 | Minimizes free base residual (<0.1%) |
Anti-solvent Addition Rate | Fast → Slow | Gradient addition | Enhanced crystal size distribution |
The dihydrochloride salt crystallizes as a non-hygroscopic monohydrate with characteristic FTIR absorptions at 2940 cm⁻¹ (O-H stretch), 2700-2400 cm⁻¹ (broad, ammonium stretch), and 1590 cm⁻¹ (pyridyl C=N). Thermal analysis reveals dehydration onset at 85-90°C and decomposition above 210°C. Powder X-ray diffraction confirms a crystalline orthorhombic lattice with characteristic peaks at 2θ = 8.7°, 12.3°, 15.8°, and 20.4°. The optimal process delivers >99.5% chemical purity and >99.8% enantiomeric excess, meeting stringent pharmaceutical requirements [1] [7].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: